N2-[1-Deoxy-2,3

Beschreibung

Contextual Significance in Nucleoside Chemistry and Chemical Biology

N2-modified 2'-deoxyribonucleosides are a significant class of molecules within nucleoside chemistry and chemical biology. These compounds are derivatives of 2'-deoxyguanosine (B1662781), a fundamental building block of DNA, that have been chemically altered at the exocyclic amine group (N2) of the guanine (B1146940) base. This position in the minor groove of the DNA double helix is crucial for DNA-protein interactions and maintaining genomic integrity.

The modification of this site can lead to significant changes in the chemical and physical properties of the nucleoside, which in turn can affect the structure and function of DNA. Researchers study these modifications to understand the mechanisms of DNA damage and repair, to develop new therapeutic agents, and to create molecular probes for studying biological processes. The introduction of various substituents at the N2 position can influence DNA stability, replication, and transcription.

Overview of Structural Classes: N2-Substituted and Annulated 2'-Deoxyribonucleosides

The structural diversity of N2-modified 2'-deoxyribonucleosides is vast. They can be broadly categorized into two main classes:

N2-Substituted 2'-Deoxyribonucleosides: In this class, a substituent group is directly attached to the N2 atom of the guanine base. These modifications can range from simple alkyl groups to more complex aromatic or functionalized moieties. The nature of the substituent can modulate the electronic and steric properties of the nucleobase, influencing its base-pairing capabilities and recognition by enzymes.

Annulated 2'-Deoxyribonucleosides: This class involves the formation of a new ring system that includes the N2 atom of guanine. These are often formed by the reaction of DNA with bifunctional electrophiles, leading to the creation of exocyclic adducts. These adducts can cause significant distortions in the DNA helix, often leading to mutations if not repaired.

Two prominent examples of annulated 2'-deoxyribonucleosides are:

1,N2-(1,3-propano)-2'-deoxyguanosine (PdG): This adduct is formed from the reaction of deoxyguanosine with acrolein, a product of lipid peroxidation and a component of tobacco smoke. The formation of this propano bridge between the N1 and N2 atoms of guanine creates a rigid, bulky lesion that disrupts normal DNA base pairing.

N2,3-Ethenoguanine (εG): This exocyclic adduct results from exposure to vinyl chloride, an industrial carcinogen, and can also be formed endogenously through lipid peroxidation. The etheno bridge between the N2 and 3-positions of guanine leads to a mutagenic lesion that can cause G-to-A transition mutations. mdpi.com

Historical Trajectories and Key Discoveries in N2-Modified Deoxyribonucleoside Research

The study of N2-modified deoxyribonucleosides has its roots in the broader field of DNA damage and carcinogenesis research. Early studies in the mid-20th century focused on the interaction of chemical carcinogens with DNA, leading to the identification of various DNA adducts.

A pivotal area of research has been understanding the biological consequences of these modifications. For instance, the discovery that many environmental mutagens and their metabolites react with the N2-position of guanine highlighted the vulnerability of this site to chemical attack. This led to extensive research into the mechanisms by which these adducts are formed, their effects on DNA replication and transcription, and the cellular pathways that have evolved to repair them.

Structure

3D Structure

Eigenschaften

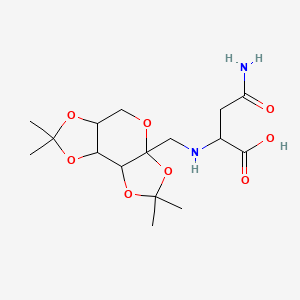

Molekularformel |

C16H26N2O8 |

|---|---|

Molekulargewicht |

374.39 g/mol |

IUPAC-Name |

4-amino-4-oxo-2-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]butanoic acid |

InChI |

InChI=1S/C16H26N2O8/c1-14(2)23-9-6-22-16(7-18-8(13(20)21)5-10(17)19)12(11(9)24-14)25-15(3,4)26-16/h8-9,11-12,18H,5-7H2,1-4H3,(H2,17,19)(H,20,21) |

InChI-Schlüssel |

UDOYLEPZHSUOQL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CNC(CC(=O)N)C(=O)O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N2 Modified 2 Deoxyribonucleosides and Analogues

Strategic Approaches for 2'-Deoxyribonucleoside Scaffold Assembly

The foundational step in synthesizing modified nucleosides involves either building the nucleoside structure from its constituent base and sugar moieties or chemically modifying a pre-formed nucleoside.

Regioselective Glycosylation Methods

Regioselective glycosylation is paramount for attaching the sugar moiety to the correct nitrogen atom of the purine (B94841) base, typically N9 for guanine (B1146940) derivatives, while controlling stereochemistry to favor the -anomer. Methods often involve activating the sugar moiety (e.g., as a halide or acetate) and reacting it with a silylated or metalated purine base under Lewis acid catalysis nih.govresearchgate.net. For instance, the use of boronic esters can temporarily protect the 2',3'-diol of ribonucleosides, enabling regioselective O-glycosylation at the 5'-hydroxyl group with thioglycosyl donors, a strategy that can be adapted for deoxyribonucleosides nih.govmdpi.comjove.com.

Chemical Modifications of Pre-formed Nucleosides (e.g., from Guanosine)

Modifications to pre-formed 2'-deoxyguanosine (B1662781) often begin with protecting group strategies to selectively functionalize specific positions. The N2 amino group of guanosine (B1672433) is a common target for modification. For example, the synthesis of N2-alkylated and N2-acylated derivatives often involves direct reaction of the protected guanosine with alkylating or acylating agents. Alternatively, the N2 position can be functionalized through nucleophilic substitution reactions on activated guanine derivatives, such as 2-fluoro- or 2-halo-substituted purines umich.edursc.org. The introduction of isotopic labels, such as N at the N2 position, is also achieved through specific synthetic routes, often involving reactions with labeled amines or phthalimide (B116566) derivatives nih.govresearchgate.netlookchem.com.

Formation of N2-Substituted and Annulated Structures

This section focuses on specific synthetic pathways leading to complex N2-modified guanosine derivatives, including cyclic adducts and alkylated/acylated structures.

Synthesis of 1,N2-(1,3-propano)-2'-deoxyguanosine and its Analogues

The 1,N2-(1,3-propano)-2'-deoxyguanosine adduct is formed by the reaction of 2'-deoxyguanosine with acrolein or its derivatives researchgate.netnih.govnih.govvanderbilt.edu. This reaction can occur in vitro under physiological conditions and results in the formation of a cyclic adduct. The synthesis of this adduct as a stable model for studying DNA damage and repair mechanisms has been achieved, allowing for its incorporation into oligodeoxynucleotides via solid-state synthesis nih.govdatapdf.comtandfonline.com. The synthesis typically involves reacting 2'-deoxyguanosine with 1,3-dibromopropane (B121459) in the presence of a base, or through reactions with -unsaturated aldehydes like acrolein nih.govnih.gov.

Table 1: Synthesis of 1,N2-(1,3-propano)-2'-deoxyguanosine

| Reactants | Conditions | Product | Yield | Reference |

| 2'-deoxyguanosine, 1,3-dibromopropane | DMSO, K₂CO₃, 40 h | 1,N2-(1,3-propano)-2'-deoxyguanosine | ~70% | nih.govdatapdf.com |

| 2'-deoxyguanosine, acrolein | Physiological conditions, in vitro | 1,N2-(1,3-propano)-2'-deoxyguanosine | - | nih.govvanderbilt.edu |

| 4-hydroxy-2-nonenal, 2'-deoxyguanosine 3'-monophosphate | - | Diastereomeric 1,N2-(1,3-propano)-2'-deoxyguanosine 3'-phosphate | - | nih.gov |

Synthesis of N2,3-Ethenoguanine Derivatives (e.g., 2'-fluoro-N2,3-ϵ-2'-deoxyarabinoguanosine)

Ethenoguanine derivatives, such as the N2,3-etheno isomer, are formed through cyclization reactions. These structures can arise from the reaction of guanosine or its derivatives with -haloaldehydes like chloroacetaldehyde (B151913) researchgate.netfrontiersin.orgnih.govresearcher.life. The synthesis of the N2,3-etheno isomer typically involves reacting a guanosine derivative, often with a protected O6 position or a 6-chloro substituent, with bromoacetaldehyde (B98955) under specific pH conditions researchgate.netnih.gov. For example, reacting 6-chloro-2-aminopurine riboside with bromoacetaldehyde at pH 4.5 yields the N2,3-etheno derivative after hydrolysis nih.gov. The synthesis of specific fluorinated analogues, like 2'-fluoro-N2,3-ϵ-2'-deoxyarabinoguanosine, would likely involve similar cyclization strategies on a pre-formed 2'-fluoro-2'-deoxyarabinoguanosine scaffold, requiring careful protection and reaction condition optimization umich.edu.

Table 2: Synthesis of N2,3-Ethenoguanine Derivatives

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

| Guanosine | Chloroacetaldehyde, pH 6.4, 7 days | 1,N2-ethenoguanosine | 7.5% | frontiersin.org |

| Guanosine | Chloroacetaldehyde, pH 9-10 | 1,N2-ethenoguanosine | 13% | frontiersin.org |

| Sodium salt of guanosine (DMSO), CAA | Ethereal solution of CAA, anhydrous conditions | 1,N2-ethenoguanosine | 24% | frontiersin.org |

| Guanosine | Bromoacetaldehyde diethyl acetal, K₂CO₃, then acidic hydrolysis | 1,N2-ethenoguanosine | 50% | frontiersin.org |

| 6-chloro-2-aminopurine riboside | Bromoacetaldehyde, EtOH buffer (pH 4.5), 38°C, 30 h, followed by hydrolysis | N2,3-ε-guanosine | 86% | nih.gov |

| O⁶-benzylguanine, chloroacetaldehyde | - | 1,N2-ethenoguanosine derivative | - | researchgate.net |

| 2-amino-6-benzylthiopurine, chloroacetaldehyde | Hydrogenolysis or hydrolysis, oxidation and hydrolysis | 1,N2-ethenoguanosine derivative | - | researchgate.net |

Preparation of N2-Alkylated and N2-Acylated Deoxyguanosine Derivatives (e.g., N2-benzyl[2-15N]guanosine derivative)

The synthesis of N2-alkylated and N2-acylated deoxyguanosine derivatives typically involves direct functionalization of the N2 amino group. Reductive amination of protected 8-oxo-2'-deoxyguanosine with aldehydes or ketones is a common method for introducing alkyl groups rsc.orgacs.orgnih.govnih.gov. For instance, N2-propyl and N2-benzyl derivatives of 8-oxo-7,8-dihydro-2'-deoxyguanosine have been synthesized via this route acs.orgnih.gov.

The preparation of N2-benzyl[2-15N]guanosine derivatives involves the reaction of a protected 2-fluoro-inosine derivative with [N]benzylamine nih.govresearchgate.netlookchem.com. Further modifications, such as benzoylation, can be achieved by treating the N2-benzyl derivative with specific reagents nih.gov. Other N2-alkylation strategies include the reaction of 2-halo- or 2-fluoro-substituted deoxyguanosine derivatives with amines, which can be catalyzed by palladium umich.eduhi.is. The synthesis of N2-furfuryl deoxyguanosine (fdG) has also been reported for studying translesion synthesis researchgate.net.

Table 3: Preparation of N2-Alkylated and N2-Acylated Deoxyguanosine Derivatives

| Starting Material / Intermediate | Reagent / Reaction Type | Product | Yield | Reference |

| Protected 8-oxo-2'-deoxyguanosine | Reductive amination with propyl or benzyl (B1604629) aldehyde/ketone | N2-propyl-8-oxo-2'-deoxyguanosine; N2-benzyl-8-oxo-2'-deoxyguanosine | - | acs.orgnih.govnih.gov |

| 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine | [N]benzylamine, triethylamine | N2-benzyl[N]guanosine derivative | High | nih.govresearchgate.netlookchem.com |

| N2-benzyl[N]guanosine derivative | Ruthenium trichloride, tetrabutylammonium (B224687) periodate | N2-benzoyl[N]guanosine derivative | - | nih.gov |

| 2-halo- or 2-fluoro-substituted deoxyguanosine derivatives | Aliphatic amines (e.g., butylamine) or aromatic amines (e.g., p-methoxyaniline) via Pd catalysis | N2-alkyl- or N2-aryl-substituted deoxyguanosine derivatives | Good to excellent | umich.eduhi.is |

| 2'-deoxyguanosine | Furfuryl alcohol | N2-furfuryl deoxyguanosine (fdG) | - | researchgate.net |

| 2'-deoxyguanosine phosphate (B84403) | Reductive amination | N2-modified guanosine phosphate | Moderate | rsc.org |

| N-Isobutyryl-2'-deoxyguanosine | Metalation-electrophilic fluorination (LDA, NFSI) | 3',5'-O-bis(tert-butyldimethylsilyl)-8-fluoro-N-isobutyryl-2'-deoxyguanosine | Low to moderate | mdpi.com |

| 2'-deoxyguanosine | 4-aminobiphenyl (ABP) derivatives (e.g., 3-amino-4-acetaminobiphenyl) | 3-(deoxyguanosine-N2-yl)-acetyl-ABP; N-(deoxyguanosyl-N2-yl)-ABP | - | nih.gov |

Compound List:

1,N2-(1,3-propano)-2'-deoxyguanosine

N2,3-Ethenoguanine Derivatives

2'-fluoro-N2,3-ϵ-2'-deoxyarabinoguanosine

N2-benzyl[2-15N]guanosine derivative

N2-propyl-8-oxo-2'-deoxyguanosine

N2-benzyl-8-oxo-2'-deoxyguanosine

N2-benzoyl[2-15N]guanosine derivative

N2-alkyl- or N2-aryl-substituted deoxyguanosine derivatives

N2-furfuryl deoxyguanosine (fdG)

N2-modified guanosine phosphate

8-fluoro-N-isobutyryl-2'-deoxyguanosine

3-(deoxyguanosine-N2-yl)-acetyl-ABP

N-(deoxyguanosyl-N2-yl)-ABP

Structural Elucidation and Conformational Analysis of N2 Modified 2 Deoxyribonucleosides

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of N2-modified 2'-deoxyribonucleosides. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide complementary information, enabling a comprehensive understanding of molecular connectivity, stereochemistry, and conformation.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of modified nucleosides in solution. It provides information on the atomic-level connectivity and spatial arrangement of atoms within the molecule.

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is the foundational step in the structural elucidation of N2-modified 2'-deoxyribonucleosides. scielo.org.mxnih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. chemicalbook.comresearchgate.net However, due to the complexity of these molecules, spectral overlap is common, necessitating the use of two-dimensional (2D) NMR experiments for unambiguous assignments. researchgate.netscience.gov

¹H-¹H Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart). sdsu.edu For a deoxyribonucleoside, COSY is crucial for tracing the connectivity of the protons within the 2'-deoxyribose sugar ring, from H1' through H2'/H2'', H3', H4', and H5'/H5''. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to a carbon atom (¹JCH coupling). columbia.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons in both the sugar and the modified base moieties. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is particularly valuable for assigning quaternary (non-protonated) carbons and for establishing the connectivity between different structural fragments. For instance, an HMBC correlation between the anomeric proton H1' of the deoxyribose and the C4 and C8 carbons of the guanine (B1146940) base confirms the N9-glycosidic linkage. researchgate.netredalyc.org It is also instrumental in defining the point of attachment of the modifying group to the N2 position of guanine. redalyc.org

The combination of these experiments allows for the systematic and complete assignment of all ¹H and ¹³C resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a N2-Modified 2'-Deoxyguanosine (B1662781) Derivative Note: Chemical shifts (δ) are reported in ppm and are dependent on the specific N2-substituent and solvent used. Data is illustrative.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Guanine Moiety | |||

| H8 | ~7.9 | ~137 | HMBC to C4, C5 |

| NH₂ | variable | - | |

| Deoxyribose Moiety | |||

| H1' | ~6.2 | ~83 | COSY with H2'/H2''; HMBC to C4, C8 |

| H2' | ~2.3 | ~39 | COSY with H1', H2'', H3' |

| H2'' | ~2.7 | ~39 | COSY with H1', H2', H3' |

| H3' | ~4.7 | ~71 | COSY with H2'/H2'', H4' |

| H4' | ~4.1 | ~87 | COSY with H3', H5'/H5'' |

| H5' | ~3.7 | ~62 | COSY with H4', H5'' |

| H5'' | ~3.6 | ~62 | COSY with H4', H5' |

Proton exchange dynamics, often studied by hydrogen-deuterium (H-D) exchange, provide valuable information about the solvent accessibility and hydrogen-bonding environment of exchangeable protons (e.g., those attached to N or O atoms). wikipedia.org When a molecule is dissolved in a deuterated solvent like D₂O, labile protons will exchange with deuterium (B1214612) atoms from the solvent. wikipedia.org This exchange can be monitored by NMR spectroscopy, as the disappearance of a proton signal indicates that it has been replaced by deuterium. youtube.com

The rate of this exchange provides insight into the proton's environment. acs.org Protons that are sterically shielded or involved in strong intramolecular hydrogen bonds will exchange more slowly than those that are fully exposed to the solvent. nih.gov For N2-modified nucleosides, monitoring the exchange rates of the imino and amino protons on the guanine base can reveal how the modification alters the base-pairing properties and local conformation. oup.com While the prompt does not specify an "etheno proton" in the context of "N2-[1-Deoxy-2,3", the principle applies to any exchangeable proton within the structure, such as the N1-H and the exocyclic N2-H of the guanine ring. The dynamics of these protons are critical for understanding the stability and structure of DNA helices containing such modifications. nih.gov

Mass spectrometry (MS) is a cornerstone technique for the analysis of DNA adducts, providing highly sensitive detection and accurate molecular weight determination. nih.govnih.govresearchgate.net It is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to analysis. nih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying unknown DNA adducts. nih.govresearchgate.net For N2-modified 2'-deoxyribonucleosides, HRMS can confirm the addition of the modifying group by comparing the measured mass to the theoretical mass of the proposed structure.

Tandem mass spectrometry (MS/MS) on high-resolution instruments is used to study the fragmentation pathways of the modified nucleosides. nih.gov A common and diagnostic fragmentation pathway for 2'-deoxyribonucleosides involves the neutral loss of the 2'-deoxyribose sugar moiety (116.0473 Da). nih.gov The remaining ion corresponds to the protonated modified nucleobase, and its accurate mass provides further confirmation of the adduct's identity. nih.gov

Table 2: Illustrative HRMS Data for a Hypothetical N2-Aryl-2'-deoxyguanosine Adduct

| Ion | Theoretical m/z | Measured m/z | Description |

| [M+H]⁺ | 344.1306 | 344.1302 | Protonated molecular ion |

| [M+H - C₅H₈O₃]⁺ | 228.0832 | 228.0829 | Protonated modified guanine base (after loss of deoxyribose) |

Fast Atom Bombardment (FAB) is a soft ionization technique that was historically important for the analysis of non-volatile, thermally unstable, and polar molecules such as modified nucleosides. creative-proteomics.comlibretexts.org In FAB-MS, the sample is mixed in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as intact ions. libretexts.org

FAB typically produces abundant protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the straightforward determination of the molecular weight. wikipedia.org While largely superseded by electrospray ionization (ESI) for LC-MS applications, FAB was instrumental in early studies of DNA adducts and can still be a useful technique. nih.gov The fragmentation observed in FAB spectra is often related to the structure of the molecule, providing clues to its identity, including the characteristic loss of the deoxyribose moiety. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, is a valuable tool for characterizing N2-modified 2'-deoxyribonucleosides. The modification at the N2-position of the purine (B94841) ring can influence the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity (ε). These spectral changes provide insights into the altered electronic structure of the nucleoside.

The UV spectra of N2-substituted 2'-deoxyguanosine (dG) derivatives are particularly informative. The introduction of an exocyclic ring system, as seen in etheno adducts, significantly alters the chromophore. For instance, the formation of a 1,N2-etheno-2'-deoxyguanosine (1,N2-εdG) adduct introduces a five-membered ring fused to the purine. This extension of the conjugated system typically results in a shift of the absorption maximum. Studies have shown that the UV spectrum of such substituted 1,N2-etheno derivatives is indicative of this specific modification. researchgate.net

Detailed analysis of specific N2-modified nucleosides reveals distinct spectroscopic properties. For example, a derivative of 1,N2-εdG has been characterized with a specific absorption maximum. The UV spectra of N2-substituted deoxyguanosine diastereomers, on the other hand, can be essentially identical to each other but distinct from the parent nucleoside or other adducts. researchgate.net

Below is a data table summarizing the electronic absorption data for a representative N2-modified 2'-deoxyribonucleoside.

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| 7-(1-hydroxyhexyl)-1,N2-etheno-2'-deoxyguanosine | 260 | 14020 | Not Specified |

X-ray Crystallographic Studies

X-ray crystallography provides precise, three-dimensional atomic coordinates of molecules in their crystalline state. This technique is indispensable for the unambiguous structural elucidation of modified nucleosides and for understanding their impact on the conformation of DNA duplexes.

Single Crystal X-ray Diffraction Analysis of N2-Modified Nucleosides (e.g., 1'-homo-N-2'-deoxy-α-adenosine)

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration and detailed conformational features of novel nucleoside analogs. The analysis of 1'-homo-N-2'-deoxy-α-adenosine provides a clear example of this method's power. researchgate.netnih.gov The structure of this compound was established through the analysis of a single crystal, which confirmed the α-anomeric configuration and the specific arrangement of the atoms in the molecule. researchgate.netnih.gov

The crystallographic data revealed that the sugar moiety adopts a North-type conformation, characterized by 2'-exo and 3'-endo puckering. researchgate.net The crystal structure also showed that the asymmetric unit contains three molecules, which are linked by hydrogen bonds, resulting in six molecules per crystal. researchgate.net This detailed structural information is crucial for understanding the molecule's intrinsic properties and for designing new nucleoside analogs with potential biological activities. researchgate.netnih.gov

The key crystallographic parameters for 1'-homo-N-2'-deoxy-α-adenosine are presented in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Compound Name | 1'-homo-N-2'-deoxy-α-adenosine |

| Formula | C₁₁H₁₅N₅O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.653(2) |

| b (Å) | 17.027(4) |

| c (Å) | 24.368(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3591.2(15) |

| Z | 6 |

Structural Analysis of DNA Duplexes Containing N2-Modified Adducts (e.g., 1,N2-Etheno-2′-deoxyguanosine lesion)

Understanding the structural consequences of N2-modified adducts within a DNA duplex is critical for elucidating their biological effects, such as mutagenicity. While NMR spectroscopy is a powerful tool for studying the solution-state structure of adducted DNA, X-ray crystallography of these modified duplexes, often in complex with proteins like DNA polymerases, provides invaluable insights at the atomic level.

The crystal structure of human DNA polymerase η (hpol η) in a ternary complex with a DNA template containing a 1,N2-etheno-2'-deoxyguanosine (1,N2-ε-G) adduct and an incoming nucleotide has been determined. ias.ac.in This structural analysis reveals how the polymerase accommodates the bulky lesion and provides a basis for understanding the mechanism of translesion synthesis. ias.ac.in

In the active site of the polymerase, the 1,N2-ε-G adduct is observed to adopt a syn orientation about the glycosidic bond. ias.ac.in This conformation is in contrast to the typical anti conformation of standard Watson-Crick base pairs. The adoption of the syn conformation projects the Watson-Crick hydrogen-bonding edge of the guanine base into the major groove, away from the incoming nucleotide. ias.ac.in

The structural data also show that the incoming nucleotide (dAMPnPP, a non-hydrolyzable ATP analog) is positioned in a staggered arrangement relative to the plane of the 1,N2-ε-G base. ias.ac.in This arrangement allows for the formation of a bifurcated hydrogen bond between the incoming adenine (B156593) and both the O6 of the 1,N2-ε-G adduct and the O4 of the 5'-adjacent thymine. ias.ac.in In contrast, when dCMPnPP is the incoming nucleotide, it is roughly coplanar with the adduct, forming only a single hydrogen bond. ias.ac.in This difference in hydrogen bonding provides a structural rationale for the observed preference of hpol η to insert purines opposite the 1,N2-ε-G lesion. ias.ac.in These crystallographic findings are crucial for understanding the molecular basis of the mutagenic potential of such N2-modified adducts. ias.ac.in

Mechanistic Biological Investigations of N2 Modified 2 Deoxyribonucleosides and Their Analogues

Enzyme and Receptor Binding Studies (Molecular Level)

The study of nucleoside analogues, including those modified at the N2 position of their purine (B94841) base, is crucial for understanding their potential as therapeutic agents or biological probes. These investigations often focus on their molecular interactions, particularly their binding affinities and functional effects on enzymes and receptors.

Modulation of Enzyme Activity by N2-Modified Nucleoside Analogues

Nucleoside analogues are frequently explored for their ability to modulate the activity of various enzymes, often by acting as inhibitors or substrates. While the specific focus of this section is on N2-modified 2'-deoxyribonucleosides, the provided research snippets primarily detail interactions with receptors rather than enzymes like ribonucleotide reductases. Direct evidence or detailed findings regarding the modulation of ribonucleotide reductase activity by N2-modified 2'-deoxyribonucleosides were not found in the analyzed search results. However, the broader field of nucleoside analogue research highlights the potential for such modifications to impact enzymatic processes, often by interfering with substrate binding or catalytic mechanisms.

Structure-Activity Relationships in Enzyme/Receptor Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity, such as receptor binding affinity or functional efficacy. For nucleoside analogues, modifications to the base, sugar moiety, or phosphate (B84403) group can significantly alter their interaction with biological targets.

Research into adenosine (B11128) receptor ligands has provided insights into SAR principles applicable to nucleoside analogues. For instance, carbocyclic modifications of the ribose moiety, such as the introduction of a methanocarba ring system, have been investigated to enhance metabolic stability compared to their ribose counterparts. Studies have shown that the stereochemistry of these carbocyclic modifications can influence receptor affinity, with certain conformations demonstrating higher binding potencies. Specifically, the (N)-methanocarba conformation of adenosine analogues has been observed to preserve or enhance binding affinity at adenosine receptors, particularly the A3 subtype, compared to the (S)-conformation nih.govgoogle.com.

Modifications at the N6 position of the adenine (B156593) base have also been shown to be critical for modulating adenosine receptor affinity and selectivity. For example, N6-substituted benzyl (B1604629) derivatives have been synthesized and evaluated, with specific substituents influencing the potency and selectivity profile google.comresearchgate.net. The introduction of a 2-chloro group on the adenine base has also been noted to affect adenosine receptor affinity, potentially enhancing it at the A3 receptor while reducing it at the A1 receptor google.com.

While these studies provide valuable insights into the SAR of nucleoside analogues targeting adenosine receptors, specific SAR data for N2-modified nucleosides acting as P2Y1 receptor antagonists were not identified within the provided search results.

Table 1: Examples of Adenosine Receptor Binding Affinities for Nucleoside Analogues

| Compound Type / Name | Receptor Target | Affinity (Ki Value) | Notes |

| (N)-methanocarba-adenosine | A3 | Higher than (S) | N/S affinity ratio of 150 at human A3 receptor; carbocyclic modification of ribose. |

| (S)-methanocarba-adenosine | A3 | Lower than (N) | Stereoisomer of (N)-methanocarba-adenosine. |

| Aristeromycin (B1667592) | Adenosine Receptors | Reduced affinity | Carbocyclic analogue of adenosine, generally shows reduced affinity compared to ribose-containing analogues. |

| N6-(3-iodobenzyl) aristeromycin | Adenosine Receptors | Reduced affinity | Modification on N6 position of aristeromycin. |

| 2-chloro-N6-(3-iodobenzyl)adenosine | A1 | 141 nM | Adenine base modification (2-chloro) and N6 substitution. |

| 2-chloro-N6-(3-iodobenzyl)adenosine | A2A | 732 nM | Adenine base modification (2-chloro) and N6 substitution. |

| N-methanocarba analogue of 2-chloro-N6-(3-iodobenzyl)adenosine | A3 | 2.2 nM | Combination of carbocyclic ribose modification and adenine base/N6 substitution. |

Table 2: General Structure-Activity Relationship (SAR) Observations for Nucleoside Analogues

| Structural Modification | Observed Effect on Receptor Binding/Activity | Receptor Type(s) / Context |

| Carbocyclic substitution of ribose moiety | Generally leads to reduced binding affinity compared to ribose analogues, but can improve metabolic stability. | Adenosine Receptors (A1, A2A, A3) |

| (N)-conformation of methanocarba ring | Higher binding affinity compared to the (S)-conformation, particularly at the A3 adenosine receptor. | Adenosine Receptors (especially A3) |

| 2'-C-methyl vs. 3'-C-methyl substitution on ribose ring | Preference for (N)-puckered furanose ring conformation. | Adenosine Receptors (A1) |

| N6 substitution (e.g., cycloalkyl, benzyl groups) | Significant potential to modulate both binding affinity and selectivity at adenosine receptors. | Adenosine Receptors (A1, A3) |

| 2-chloro substitution on adenine base | Can slightly enhance affinity at A3 receptors while reducing affinity at A1 receptors. | Adenosine Receptors (A1, A3) |

| N2-substitution | (Not specifically detailed in provided snippets for receptor binding or enzyme modulation). | N/A |

Metabolic Pathways of Deoxy Sugars in Biological Systems

Understanding the metabolic pathways of deoxy sugars and nucleoside analogues is crucial for predicting their fate in vivo, their potential for activation or inactivation, and their pharmacokinetic profiles. However, specific details regarding the metabolic pathways of N2-modified 2'-deoxyribonucleosides in biological systems were not found within the analyzed search results. Similarly, information directly linking the metabolic pathways of deoxy sugars, such as 2-deoxy-2-fluoro-D-glucose (FDG), to N2-modified nucleosides was not present in the provided snippets. General research in nucleoside metabolism often involves pathways like salvage pathways, phosphorylation, and degradation, but these specific aspects for N2-modified deoxyribonucleosides remain underexplored in the context of the provided data.

List of Compound Names Mentioned:

N2-modified 2'-deoxyribonucleosides (Class)

(N)-methanocarba-adenosine

(S)-methanocarba-adenosine

Aristeromycin

N6-(3-iodobenzyl) adenosine

N6-(3-iodobenzyl) aristeromycin

2-chloro-N6-(3-iodobenzyl)adenosine

N-methanocarba analogue of 2-chloro-N6-(3-iodobenzyl)adenosine

Computational Chemistry and Theoretical Modeling of N2 Modified Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and reaction mechanisms of N2-modified guanine (B1146940) derivatives. These studies provide detailed insights into the fundamental chemical processes involved.

Reaction Mechanism Elucidation for Adduct Formation

QM calculations are crucial for understanding how N2-guanine adducts are formed. Studies often focus on the initial steps of alkylation or arylation reactions, which typically involve electrophilic attack on the guanine base. For instance, research on the reaction of guanine with epoxyaldehydes, such as those derived from vinyl chloride, has utilized QM to map out the reaction pathways leading to 1,N2-ethenodeoxyguanosine adducts acs.org. These studies often involve transition state calculations to identify the energy barriers and intermediates involved in the formation of the adduct. DFT calculations have also been used to investigate the reaction mechanisms of various carcinogens, like benzo[a]pyrene (B130552) diol epoxide (BPDE), with the N2 position of guanine, revealing the preferred reaction sites and stereochemical outcomes oup.comrutgers.edumdpi.comacs.org. The QM approach helps elucidate the role of factors like the electronic environment of the guanine base and the specific chemical properties of the attacking electrophile in determining the adduct formation pathway mdpi.comscirp.orgmdpi.com.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and conformational changes of modified nucleosides and oligonucleotides over longer timescales than QM methods allow.

DNA Duplex Dynamics and Adduct-Induced Perturbations

MD simulations are critical for understanding how N2-modifications perturb the dynamics and stability of DNA duplexes. By simulating the behavior of a DNA duplex containing an N2-adduct over nanoseconds to microseconds, researchers can observe changes in parameters like root-mean-square deviation (RMSD), base stacking, and helix bending. For example, studies on aristolochic acid adducts (ALII-N2-dG) suggest that the adduct induces greater structural distortions and helical flexibility compared to unmodified DNA or other adducts, potentially influencing recognition by repair enzymes oup.com. Similarly, simulations of bulky PAH adducts, like BPDE-N2-dG, have shown that these lesions can lead to significant distortions, altered base stacking interactions, and increased active site height within the DNA helix, impacting replication fidelity oup.comnyu.edunih.gov. The presence of N2-methyl groups in tRNA has also been investigated using MD to understand their role in maintaining tRNA structure and preventing unusual conformations nih.govnih.govresearchgate.net.

Ligand-Target Interactions: Docking and Binding Energy Calculations

Molecular docking and binding energy calculations are used to predict and quantify the interactions between small molecules (ligands) and their biological targets, such as proteins or nucleic acids, which may be modified at the N2 position of guanine.

For instance, studies investigating compounds that target the guanine riboswitch have employed molecular docking to understand how N2-modified guanine derivatives interact with the riboswitch's ligand-binding pocket mdpi.commdpi.comnih.gov. These studies reveal that modifications at the N2 position can significantly disrupt the binding pocket, with certain modifications, like N2-acetylguanine, binding with high affinity by altering canonical base-pairing interactions nih.gov. Docking studies have also been used to evaluate the interaction of polycyclic aromatic hydrocarbons (PAHs) with DNA, where the orientation and stacking of the PAH moiety with respect to the N2-guanine adduct are crucial for determining binding modes and potential mutagenicity rutgers.edunyu.edu. Binding energy calculations, often derived from docking simulations or QM/MM methods, provide quantitative measures of the strength of these interactions, aiding in the design of molecules with specific binding properties.

Compound List

N2-modified guanine derivatives

N2-substituted deoxyguanosine

N2-guanine adducts

1,N2-ethenodeoxyguanosine

N2-methylguanosine (m2G)

N2,N2-dimethylguanosine (m22G)

Aristolochic acid II-N2-deoxyguanosine (ALII-N2-dG)

Benzo[a]pyrene diol epoxide-N2-deoxyguanosine (BPDE-N2-dG)

Dibenzo[a,l]pyrene-N2-deoxyguanosine (DB[a,l]P-dG)

N2-acetylguanine

N2-pivaloylguanine

N2-phenoxyacetyl guanine

N2-methyl-2′-deoxyguanosine (N2-Me-dG)

N2,3-ethenoguanine (N2,3-ϵG)

1,N2-ethenoguanine (1,N2-ϵG)

Ecteinascidin 743-(N2-guanine)

Ecteinascidin 736-(N2-guanine)

8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG)

N2-benzyl-guanine

N2-6-amino-hexyl-guanine,8-dihydro-2′-deoxyguanosine (8-oxo-dG)

N2-benzyl-guanine

N2-6-amino-hexyl-guanine

Future Prospects and Research Directions for N2 Modified 2 Deoxyribonucleosides

Development of Next-Generation Synthetic Methodologies for Complex Structures

The synthesis of N2-modified 2'-deoxyribonucleosides is crucial for in-depth studies of their biological effects, such as DNA replication and repair. nih.gov The development of robust and efficient synthetic protocols is paramount for accessing a diverse range of these modified compounds.

Key synthetic strategies that are being refined and expanded include:

Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone for forming the C-N bond between an aryl group and the N2-position of 2'-deoxyguanosine (B1662781). Protocols have been established for synthesizing various N2-aryl-dG phosphoramidites with differing steric bulk, from benzyl (B1604629) to pyrenyl groups, which can then be incorporated into oligonucleotides using standard solid-phase synthesis. nih.gov

Reductive Amination: This classical reaction offers a method for selectively functionalizing the N2-amine of guanosine (B1672433) and 2'-deoxyguanosine monophosphate (dGMP). researchgate.net One efficient approach involves the condensation of the guanosine nucleotide's exocyclic amine with an aldehyde, followed by reduction with sodium cyanoborohydride. nih.govsemanticscholar.org This technique yields N2-modified guanosine nucleotides with high purity. nih.govsemanticscholar.org

Multi-Step Synthesis from Protected Precursors: Complex N2-modified guanosine derivatives can be synthesized through multi-step pathways. For instance, N2-propargyl guanosine can be created from a fully protected 2-fluoro inosine through aromatic substitution and selective deprotection. mdpi.com This intermediate can then be phosphorylated to generate the desired nucleotide analogue. mdpi.com

Future efforts in this area will likely focus on improving reaction yields, reducing the number of synthetic steps, and expanding the repertoire of functional groups that can be attached at the N2-position. These advancements will facilitate the creation of more complex and functionally diverse N2-modified nucleosides for various research applications.

| Synthetic Methodology | Key Features | Application |

| Buchwald-Hartwig Coupling | Palladium-catalyzed C-N bond formation. nih.gov | Synthesis of N2-aryl-dG phosphoramidites for incorporation into DNA. nih.gov |

| Reductive Amination | Selective functionalization of the N2-amine of guanosine. researchgate.net | Synthesis of N2-modified guanosine nucleotides. researchgate.net |

| Multi-step Synthesis | Involves protected intermediates and multiple reaction steps. mdpi.com | Creation of complex N2-modified analogues with specific functionalities. mdpi.com |

Advanced Biophysical Techniques for Real-Time Mechanistic Insights

Understanding the structural and thermodynamic consequences of N2-modifications on DNA is critical to deciphering their biological impact. A suite of advanced biophysical techniques is being employed to provide real-time and high-resolution insights into how these modifications alter DNA structure, stability, and interactions with proteins. nuvisan.com

These techniques allow for a comprehensive characterization of compound-target interactions, including kinetic and thermodynamic profiling, which is essential for understanding structure-activity relationships (SAR). nuvisan.com

| Biophysical Technique | Information Provided | Relevance to N2-Modified Nucleosides |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed 3D structural information and dynamics of molecules in solution. nuvisan.comcsirhrdg.res.in | Characterizing the conformational changes in DNA helices containing N2-adducts and studying interactions with DNA repair enzymes. nih.gov |

| Mass Spectrometry (MS) | Determines molecular weight and can be used to identify and quantify molecules. nuvisan.com | Verifying the successful synthesis and incorporation of N2-modified nucleosides into oligonucleotides. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics and affinity between molecules. nuvisan.com | Quantifying the binding of DNA repair proteins to DNA containing N2-lesions. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change during a binding event to determine thermodynamic parameters (enthalpy, entropy, and binding affinity). nuvisan.com | Characterizing the thermodynamic driving forces behind the recognition of N2-modified DNA by proteins. |

| Thermal Stability Assays (nanoDSF/DSF) | Measures the melting temperature (Tm) of a molecule, indicating its stability. nuvisan.com | Assessing how N2-modifications affect the thermal stability of DNA duplexes and G-quadruplexes. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure of macromolecules like DNA and proteins. csirhrdg.res.in | Detecting global structural changes in DNA (e.g., B-to-Z DNA transition) upon introduction of an N2-adduct. |

Future research will likely involve the integration of these techniques, along with methods like cryo-electron microscopy, to obtain a more holistic and dynamic picture of how N2-modified nucleosides behave in a cellular context. csirhrdg.res.in

Investigation of DNA Repair Pathways and N2-Modified Lesion Excision

N2-dG DNA adducts, which are often bulky, can distort the DNA helix and are primarily repaired by the Nucleotide Excision Repair (NER) pathway. nih.govresearchgate.net The NER machinery is a complex and highly coordinated system responsible for removing a wide variety of DNA lesions. wikipedia.orgatlasgeneticsoncology.org

The NER process can be broadly divided into two subpathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions on the actively transcribed strand of DNA. wikipedia.orgnih.gov Both pathways converge on a common set of steps for lesion removal. wikipedia.org

The key steps and protein factors involved in the excision of bulky lesions are:

Damage Recognition: In GG-NER, the XPC-HR23B complex is the principal factor that recognizes the distortion in the DNA helix caused by the bulky adduct. atlasgeneticsoncology.orgnih.gov The XPA protein, in conjunction with Replication Protein A (RPA), also participates in damage verification. atlasgeneticsoncology.org

Complex Assembly and DNA Unwinding: The transcription factor TFIIH is recruited to the site of damage. nih.gov Its helicase subunits, XPB and XPD, unwind the DNA around the lesion, creating a bubble of approximately 30 base pairs. nih.gov

Dual Incision: Two endonucleases are recruited to cut the damaged strand. XPG incises the DNA 3' to the lesion, and the XPF-ERCC1 complex makes an incision 5' to the lesion. nih.gov

Excision and Synthesis: This dual incision results in the removal of a 24-32 nucleotide-long single-stranded DNA fragment containing the N2-modified lesion. nih.gov The resulting gap is then filled in by DNA polymerases, using the undamaged strand as a template. wikipedia.org

Ligation: DNA ligase seals the final nick in the phosphodiester backbone, completing the repair process. wikipedia.org

Future investigations will focus on understanding how the size, shape, and chemical nature of different N2-modifications influence their recognition and processing by the NER machinery. This includes studying the kinetics of repair for various adducts and identifying factors that may lead to inefficient repair or misrepair, which can contribute to mutagenesis.

| NER Protein Complex | Function in Repair of N2-Modified Lesions |

| XPC-HR23B | Initial recognition of the DNA helix distortion caused by the bulky adduct. atlasgeneticsoncology.orgnih.gov |

| TFIIH | Unwinds the DNA around the lesion using its XPB and XPD helicase subunits. nih.gov |

| XPA-RPA | Verifies the presence of damage and protects the single-stranded DNA. wikipedia.orgnih.gov |

| XPG | Endonuclease that makes the 3' incision relative to the lesion. nih.gov |

| XPF-ERCC1 | Endonuclease that makes the 5' incision relative to the lesion. nih.gov |

| DNA Polymerase/Ligase | Fills the gap after lesion excision and seals the final nick. wikipedia.org |

Design of N2-Modified Scaffolds for Chemical Biology Probes and Tools

The unique chemical properties of N2-modified nucleosides make them valuable building blocks for the construction of novel chemical biology probes and tools. By introducing specific functionalities at the N2-position, researchers can create sophisticated molecular systems for studying and manipulating biological processes.

A significant application is the development of functionalized DNA nano-scaffolds based on G-quadruplex structures. nih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. Introducing N2-modifications into the guanine (B1146940) bases can have several beneficial effects:

Enhanced Stability: N2-modifications, including small methyl groups, bulky aromatic groups, or flexible chain-like chemistries, can significantly increase the thermal stability of G-quadruplex scaffolds. nih.gov

Modular Functionalization: The N2-position provides a site for attaching various chemical moieties in a controlled and modular fashion using well-established phosphoramidite chemistry. nih.gov This allows for precise control over the density and orientation of functional groups on the nano-scaffold's surface. nih.gov

Probes and Conjugation: These "Ball-with-Hair" constructs, featuring multiple chain-like N2-modifications, can serve as versatile platforms for attaching reporter molecules, drugs, or affinity tags like biotin for protein binding studies. nih.gov

Furthermore, N2-modified guanosine derivatives are being developed as versatile probes for applications such as mRNA labeling. researchgate.netnih.gov The ability to selectively introduce modifications into RNA can aid in studying RNA processing, localization, and translation. researchgate.net The development of cleavable linkers and "caging" groups, which allow for the temporary modification of oligonucleotides and subsequent restoration to their native state, represents another exciting frontier. mdpi.com These tools enable precise spatial and temporal control over nucleic acid function.

Future work in this area will expand the range of chemistries that can be incorporated at the N2-position to create increasingly sophisticated tools for diagnostics, therapeutics, and fundamental biological research.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N2-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-asparagine with high purity?

- Methodological Answer : Begin with a stepwise protection-deprotection strategy for the sugar moiety to ensure regioselective formation of the 2,3- and 4,5-isopropylidene groups. Use anhydrous conditions and catalytic acid (e.g., p-toluenesulfonic acid) for acetal formation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a polar stationary phase (e.g., C18 column). Cross-validate results with - and -NMR spectroscopy to confirm structural integrity .

Q. How should researchers handle and store this compound...] to prevent degradation during experimental workflows?

- Methodological Answer : Store the compound in a desiccated environment at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis of the isopropylidene groups. Prior to use, equilibrate to room temperature in a dry glovebox. Conduct stability assays under varying pH and temperature conditions to establish degradation kinetics, referencing ICH guidelines for pharmaceutical impurities .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of this compound...]?

- Methodological Answer : Employ complementary techniques such as 2D-NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded spectral regions. For ambiguous stereochemistry, compare experimental optical rotation values with computational predictions (e.g., density functional theory). If contradictions persist, crystallize the compound and perform single-crystal X-ray diffraction, as demonstrated in ruthenium complex analyses . Validate findings against synthetic intermediates to isolate sources of inconsistency .

Q. How can researchers optimize reaction yield under varying conditions while minimizing byproducts?

- Methodological Answer : Implement a Design of Experiments (DOE) approach, varying parameters like temperature, solvent polarity, and catalyst loading. Use response surface methodology to identify optimal conditions. Characterize byproducts via LC-MS and propose mechanistic pathways (e.g., competing hydrolysis or epimerization). Document all variables systematically, as emphasized in emission inventory design frameworks .

Q. What advanced techniques confirm the compound’s stability in biological matrices for pharmacological studies?

- Methodological Answer : Conduct accelerated stability testing using simulated physiological conditions (e.g., PBS at 37°C). Employ mass spectrometry to track degradation products and quantify half-life. For in vitro models, use isotopically labeled analogs (e.g., -asparagine) to distinguish degradation from metabolic processing. Reference guidelines for appendices to include raw stability data and statistical validation .

Data Analysis and Interpretation

Q. How should researchers address contradictory results in the compound’s reactivity across different solvent systems?

- Methodological Answer : Perform a solvent parameter analysis (e.g., Kamlet-Taft or Hansen solubility parameters) to correlate reactivity with solvent polarity and hydrogen-bonding capacity. Replicate experiments in triplicate under controlled humidity levels. Use principal component analysis (PCA) to identify outlier datasets and refine hypotheses, as recommended in critical evaluation frameworks .

Q. What statistical methods are appropriate for validating the compound’s activity in enzyme inhibition assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Calculate IC values with 95% confidence intervals using bootstrapping. For comparative studies, use ANOVA with post-hoc Tukey tests. Include detailed tables of raw data, normalized values, and -values in appendices, adhering to chemistry EE standards .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility when scaling up the synthesis of this compound...] from milligram to gram quantities?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., acetal formation). Use process analytical technology (PAT) like in situ FTIR for real-time monitoring. Document critical quality attributes (CQAs) such as particle size and crystallinity. Share full synthetic protocols, including batch records and equipment specifications, as outlined in academic reporting guidelines .

Q. How can researchers design a robust assay to study the compound’s interaction with glycosylation enzymes?

- Methodological Answer : Develop a fluorescence-based assay using a quenched substrate (e.g., FRET peptides). Include positive/negative controls and Z’-factor validation to assess assay robustness. For kinetic studies, use stopped-flow techniques and global fitting of time-course data. Reference primary literature on analogous systems to justify methodological choices .

Data Presentation and Compliance

- Tables : Include detailed reaction optimization tables (e.g., DOE matrices, yield vs. solvent polarity) and stability data (half-life at varying pH).

- Figures : Use annotated chromatograms, NMR spectra with peak assignments, and X-ray crystallography diagrams .

- Citations : Prioritize primary literature from journals like Journal of Organic Chemistry and Carbohydrate Research, avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.